molecular formula C11H7N7 B14395055 7-Amino-5-phenyltetrazolo[1,5-a]pyrimidine-6-carbonitrile CAS No. 89445-65-8

7-Amino-5-phenyltetrazolo[1,5-a]pyrimidine-6-carbonitrile

Cat. No.: B14395055
CAS No.: 89445-65-8
M. Wt: 237.22 g/mol
InChI Key: OGJNSIUVXKWLIU-UHFFFAOYSA-N
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Description

7-Amino-5-phenyltetrazolo[1,5-a]pyrimidine-6-carbonitrile is a heterocyclic compound that has garnered significant interest due to its potential biological activities. This compound features a tetrazole ring fused to a pyrimidine ring, with an amino group at the 7th position, a phenyl group at the 5th position, and a carbonitrile group at the 6th position. The unique structure of this compound makes it a valuable candidate for various scientific research applications, particularly in the fields of medicinal chemistry and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Amino-5-phenyltetrazolo[1,5-a]pyrimidine-6-carbonitrile can be achieved through a one-pot, three-component reaction. This method involves the reaction of appropriate aldehydes, 1H-tetrazole-5-amine, and 3-cyanoacetyl indole in the presence of catalytic triethylamine . Another method involves the cyclocondensation of aminoazoles and (ethoxymethylidene)malononitrile, which is optimized by heating the initial components in pyridine .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the scalable nature of the one-pot multicomponent reactions suggests that these methods could be adapted for industrial-scale synthesis. The use of readily available starting materials and mild reaction conditions further supports the feasibility of industrial production.

Chemical Reactions Analysis

Types of Reactions

7-Amino-5-phenyltetrazolo[1,5-a]pyrimidine-6-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of this compound include:

  • Aldehydes
  • 1H-tetrazole-5-amine
  • 3-cyanoacetyl indole
  • Triethylamine (catalyst)
  • Pyridine (solvent)

Major Products Formed

The major products formed from the reactions of this compound include various substituted tetrazolopyrimidine derivatives, which exhibit significant biological activities .

Properties

CAS No.

89445-65-8

Molecular Formula

C11H7N7

Molecular Weight

237.22 g/mol

IUPAC Name

7-amino-5-phenyltetrazolo[1,5-a]pyrimidine-6-carbonitrile

InChI

InChI=1S/C11H7N7/c12-6-8-9(7-4-2-1-3-5-7)14-11-15-16-17-18(11)10(8)13/h1-5H,13H2

InChI Key

OGJNSIUVXKWLIU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=NN=NN3C(=C2C#N)N

Origin of Product

United States

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